1-[(4-Ethoxyphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a pyridine moiety and an ethoxybenzenesulfonyl group. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is often modified through nucleophilic substitution reactions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Ethoxybenzenesulfonyl Group: This step might involve sulfonylation reactions using reagents like ethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing in large reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent for various conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
- 1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE
Uniqueness
1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the position of the pyridine ring can significantly affect its interaction with other molecules and its overall properties.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C18H23N3O3S/c1-2-24-17-3-5-18(6-4-17)25(22,23)21-13-11-20(12-14-21)15-16-7-9-19-10-8-16/h3-10H,2,11-15H2,1H3 |
InChI Key |
JKMBMOSXWNHFMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.